Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a chemical compound. Thiazoles, which this compound is a part of, are a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of thiazole derivatives, including Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate, often involves the use of 2-aminothiazoles as a starting material . The synthesis process is characterized by FTIR and NMR (1H and 13C) .Scientific Research Applications
Heterocyclic Compound Synthesis
Thiazole derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The reactivity of these derivatives makes them valuable building blocks for synthesizing pyrazolo-imidazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocyclic compounds. These compounds have potential applications in medicinal chemistry and material science due to their versatile chemical properties and biological activities (Gomaa & Ali, 2020).
Pharmacological Applications
Thiazole derivatives have been investigated for their pharmacological potential, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities. The structural diversity of thiazole compounds allows for the development of new drugs with lesser side effects and specific enzyme targets, highlighting their importance in drug discovery and development (Leoni et al., 2014).
Antimalarial Activity
Thiazole-containing heterocycles have been identified as potential antimalarial agents. The presence of the thiazole nucleus in pharmacologically active molecules suggests that novel thiazole derivatives could serve as new targets for antimalarial drug development, emphasizing the ongoing research in medicinal chemistry for discovering effective antimalarial compounds (Kumawat, 2017).
properties
IUPAC Name |
ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKUPIUGYTRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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